molecular formula C16H21NO B14405296 (6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine CAS No. 87781-83-7

(6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine

Cat. No.: B14405296
CAS No.: 87781-83-7
M. Wt: 243.34 g/mol
InChI Key: RHLGFXMWIPREFJ-GOEBONIOSA-N
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Description

(6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine is a complex organic compound that belongs to the class of quinolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine typically involves multi-step organic reactions. Common starting materials include 4-methoxybenzaldehyde and various amines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reactions with halogens or other substituents under specific conditions.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for drug development, particularly for diseases where quinolizine derivatives have shown efficacy.

Industry

Industrially, this compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolizine derivatives such as:

  • (6R,9aS)-6-phenyl-1,3,4,6,7,9a-hexahydro-2H-quinolizine
  • (6R,9aS)-6-(4-chlorophenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine

Uniqueness

What sets (6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine apart is its specific substitution pattern and stereochemistry, which may confer unique biological activities and reactivity compared to other quinolizine derivatives.

Properties

CAS No.

87781-83-7

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(6R,9aS)-6-(4-methoxyphenyl)-2,3,4,6,7,9a-hexahydro-1H-quinolizine

InChI

InChI=1S/C16H21NO/c1-18-15-10-8-13(9-11-15)16-7-4-6-14-5-2-3-12-17(14)16/h4,6,8-11,14,16H,2-3,5,7,12H2,1H3/t14-,16+/m0/s1

InChI Key

RHLGFXMWIPREFJ-GOEBONIOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CC=C[C@H]3N2CCCC3

Canonical SMILES

COC1=CC=C(C=C1)C2CC=CC3N2CCCC3

Origin of Product

United States

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